molecular formula C16H20ClN3O3 B2796727 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide CAS No. 894023-16-6

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide

Cat. No. B2796727
CAS RN: 894023-16-6
M. Wt: 337.8
InChI Key: SDBVLSQPAOOPFK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

Crystal Structure Analysis

Revathi et al. (2015) conducted a study on a compound structurally related to the chemical of interest, focusing on its crystal structure. Their analysis provided insight into the molecular interactions within the crystal, such as hydrogen bonding, which could be essential for understanding the compound's stability and reactivity (Revathi et al., 2015).

Antimicrobial Applications

Desai et al. (2011) synthesized a series of compounds bearing a resemblance to the chemical structure , evaluating their antimicrobial activities. These compounds showed significant antibacterial and antifungal properties, highlighting the potential for developing new antimicrobial agents from such chemical frameworks (Desai et al., 2011).

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of a compound structurally akin to the one of interest with the CB1 cannabinoid receptor, offering insights into its binding mechanism and potential therapeutic applications. This research could inform the design of receptor-targeted drugs based on similar compounds (Shim et al., 2002).

Synthesis Optimization

Song (2007) reported on the synthesis optimization of a compound related to the chemical structure , providing valuable information for improving the efficiency and yield of similar compounds. This research is crucial for the large-scale production of such chemicals for various applications (Song, 2007).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces .

Safety and Hazards

The safety and hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

Future directions could involve studying potential applications of the compound, improving its synthesis, or investigating its properties further .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3/c17-11-1-3-13(4-2-11)20-10-12(9-15(20)22)18-16(23)19-7-5-14(21)6-8-19/h1-4,12,14,21H,5-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVLSQPAOOPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide

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